molecular formula C17H29NO3S B4385319 1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B4385319
M. Wt: 327.5 g/mol
InChI Key: RZFAQGIEMSXELB-UHFFFAOYSA-N
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Description

1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in a pharmaceutical context, the piperidine group could potentially interact with biological targets, as piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it has pharmaceutical properties. The synthesis methods could also be optimized for efficiency and cost-effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[221]heptan-2-one typically involves multiple steps The process begins with the preparation of the bicyclo[22Common reagents used in these reactions include sulfonyl chlorides and piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3S/c1-12-7-13(2)10-18(9-12)22(20,21)11-17-6-5-14(8-15(17)19)16(17,3)4/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFAQGIEMSXELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CC23CCC(C2(C)C)CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901103733
Record name 1-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901103733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1005127-35-4
Record name 1-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901103733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 3
1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 4
1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 5
1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

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